H-D-Lys(Fmoc)-OH H-D-Lys(Fmoc)-OH
Brand Name: Vulcanchem
CAS No.: 212140-39-1
VCID: VC6309529
InChI: InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N
Molecular Formula: C21H24N2O4
Molecular Weight: 368.433

H-D-Lys(Fmoc)-OH

CAS No.: 212140-39-1

VCID: VC6309529

Molecular Formula: C21H24N2O4

Molecular Weight: 368.433

* For research use only. Not for human or veterinary use.

H-D-Lys(Fmoc)-OH - 212140-39-1

Description

H-D-Lys(Fmoc)-OH, also known as D-lysine, N6-[(9H-fluoren-9-ylmethoxy)carbonyl]hexanoic acid, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its protective group, the fluorenylmethoxycarbonyl (Fmoc) moiety, which prevents unwanted reactions during the synthesis process. This compound is crucial in the field of biochemistry and pharmaceutical research.

Solubility

H-D-Lys(Fmoc)-OH is generally soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used in peptide synthesis.

Synthesis

The synthesis of H-D-Lys(Fmoc)-OH involves attaching the Fmoc protecting group to the epsilon amino group of D-lysine. This process is typically carried out using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base.

Applications

  • Peptide Synthesis: H-D-Lys(Fmoc)-OH is used as a building block in the synthesis of peptides, particularly those requiring D-lysine residues. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions.

  • Pharmaceutical Research: Peptides synthesized using H-D-Lys(Fmoc)-OH can be used in pharmaceutical research for developing new drugs, especially those targeting specific biological pathways.

  • Biotechnology: In biotechnology, peptides derived from H-D-Lys(Fmoc)-OH can be used in various applications, including diagnostics and therapeutics.

Research Findings

Research on Fmoc-functionalized amino acids, including H-D-Lys(Fmoc)-OH, highlights their potential in forming hydrogels and other supramolecular structures. These structures have applications in drug delivery systems and tissue engineering due to their ability to self-assemble under specific conditions .

CompoundMolecular FormulaMolecular WeightCAS Number
H-D-Lys(Fmoc)-OHC21H24N2O4368.4 g/mol212140-39-1
Fmoc-Lys(Fmoc)-OHC36H34N2O6Not specified78081-87-5
CAS No. 212140-39-1
Product Name H-D-Lys(Fmoc)-OH
Molecular Formula C21H24N2O4
Molecular Weight 368.433
IUPAC Name (2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1
Standard InChIKey RAQBUPMYCNRBCQ-LJQANCHMSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N
Solubility not available
PubChem Compound 67274319
Last Modified Aug 18 2023

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